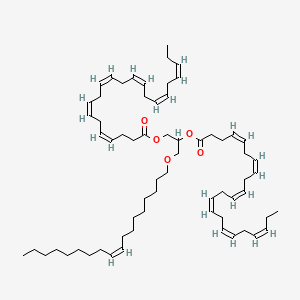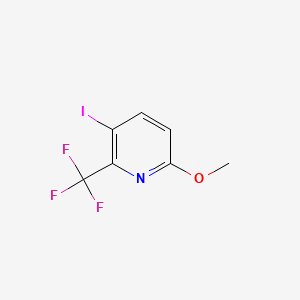
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester is an organic compound that belongs to the class of brominated esters. This compound features a bromine atom attached to a propanoate ester, which is further substituted with a tetrahydronaphthalenyl group. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting brominated acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step can be carried out in a controlled environment to minimize the formation of by-products. The esterification process can be optimized by using excess methanol and a suitable acid catalyst to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of naphthalene derivatives.
Applications De Recherche Scientifique
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the tetrahydronaphthalenyl group is oxidized to form naphthalene derivatives, involving the transfer of oxygen atoms.
Comparaison Avec Des Composés Similaires
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester can be compared with other brominated esters and naphthalene derivatives:
Methyl 2-bromo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(naphthalen-1-yl)propanoate: Similar but with a naphthalenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(cyclohexyl)propanoate: Similar but with a cyclohexyl group instead of a tetrahydronaphthalenyl group.
The uniqueness of this compound lies in its tetrahydronaphthalenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
IUPAC Name |
methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h4,6-7,13H,2-3,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJJTWRSGXIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=C1CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)




![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

